molecular formula C22H21F3N4O2 B2812816 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1215712-17-6

2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2812816
M. Wt: 430.431
InChI Key: ZHVQCFYLZYXEAL-UHFFFAOYSA-N
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Description

The compound “2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide” is a complex organic molecule. It contains several functional groups, including a carboxamide group, a trifluoromethyl group, and a spiro ring system. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains a spiro ring system, which is a type of chemical compound where two rings share a single atom. It also contains a trifluoromethyl group attached to a phenyl ring, which could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the carboxamide group could potentially participate in condensation or hydrolysis reactions, while the trifluoromethyl group could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Antiviral Applications

New spirothiazolidinone derivatives, which share structural similarities with the specified compound, have been synthesized and evaluated for their antiviral activity. These compounds have shown strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of such structures in developing antiviral medications (Apaydın, Loy, Stevaert, & Naesens, 2020).

Antimicrobial Agents

A series of compounds incorporating the 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been synthesized and screened for in vitro antibacterial and antifungal activities. These studies emphasize the utility of such compounds in addressing various microbial infections (Desai, Dodiya, & Shihora, 2011).

Anti-Influenza Virus Activity

Further research into spirothiazolidinone-based compounds has led to the discovery of analogues with significant activity against influenza A/H3N2 virus. The study underscores the spirothiazolidinone scaffold's versatility in generating new classes of antiviral molecules (Apaydın, Tansuyu, Cesur, Naesens, & Göktaş, 2021).

Anti-Breast Cancer and EGFR Inhibitors

Research on triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone rings has explored their potential as epidermal growth factor receptor inhibitors and anti-breast cancer agents. This illustrates the compound's application in cancer research and therapy development (Fleita, Sakka, & Mohareb, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

3-(4-methylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14-5-7-15(8-6-14)18-19(30)28-21(27-18)9-11-29(12-10-21)20(31)26-17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12H2,1H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVQCFYLZYXEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

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